![molecular formula C8H12O3 B3166249 (1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid CAS No. 909406-97-9](/img/structure/B3166249.png)
(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid
説明
Molecular Structure Analysis
The molecular formula of (1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid is C8H12O3 . It contains a spirocyclic structure with a cyclic ether ring and a carboxylic acid group.Physical And Chemical Properties Analysis
The molecular weight of this compound is 156.17908 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to (1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid, are crucial in the bio-renewable chemicals industry due to their role as precursors for various industrial chemicals. Their production via engineered microbes demonstrates the potential for fermentation processes. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae highlight a challenge in achieving desired yields. Understanding the mechanisms of inhibition by carboxylic acids is vital for developing strategies to enhance microbial robustness in industrial applications, such as altering cell membrane properties and metabolic processes (Jarboe et al., 2013).
Reactive Extraction with Supercritical Fluids
The use of supercritical CO2 for the reactive extraction of carboxylic acids from aqueous solutions presents an environmentally friendly and efficient method for carboxylic acid separation. Supercritical CO2's non-toxic, non-flammable, and recoverable characteristics make it an ideal solvent, offering a higher yield and simplicity over traditional separation methods. This approach could be particularly relevant for extracting and purifying compounds structurally related to this compound for various applications (Djas & Henczka, 2018).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals, which may include derivatives or structures similar to this compound, provides insight into the environmental fate of these compounds. Understanding the biodegradability of perfluoroalkyl and polyfluoroalkyl chemicals is crucial for assessing their environmental impact and for developing strategies to mitigate pollution (Liu & Avendaño, 2013).
Fermentation Process Development for Biopolymers
The production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) from related carbon sources, such as carboxylic acids, underscores the importance of fermentation process development. This research area aims to optimize the use of carboxylic acids for producing biodegradable polymers, highlighting the potential applications of compounds like this compound in sustainable material production (Sun et al., 2007).
Incorporation into Biomaterials
The unique ability of octacalcium phosphate (OCP) to incorporate carboxylate ions, including potentially those similar to this compound, into its crystal lattice, is explored for biomaterial applications. Such incorporation can modify OCP crystals at the molecular level, imparting various functions and making these materials promising for novel adsorbents, electrochemical devices, and biomedical uses (Yokoi et al., 2022).
特性
IUPAC Name |
(2S)-6-oxaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFLMSPWCDFJRM-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12C[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

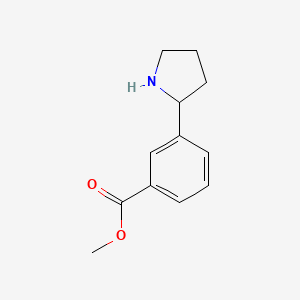
![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)

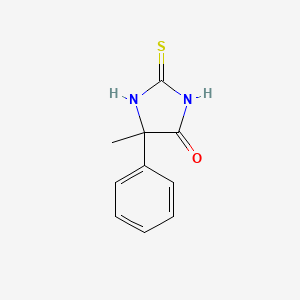
amine](/img/structure/B3166202.png)
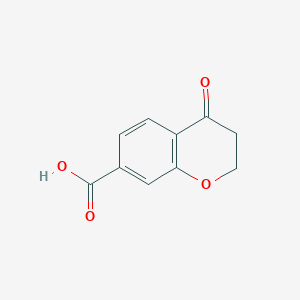

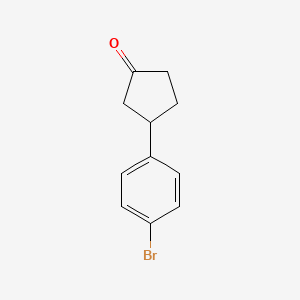
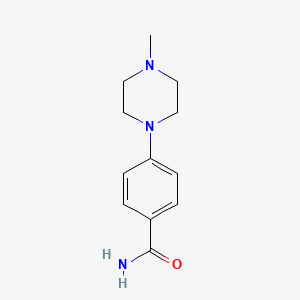

![Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) Rh2(S-PTAD)4](/img/structure/B3166248.png)
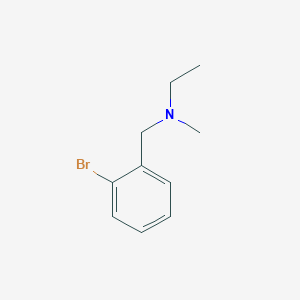

![2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3166278.png)